

Thermodynamic & Solid-State Profiling of 3-Acetyl-5-Bromo-2-Chloroindole

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Compound of Interest

Compound Name: 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
Cat. No.: B11848856

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Part 1: Executive Summary & Structural Context

The Compound at the Core

3-acetyl-5-bromo-2-chloroindole represents a highly functionalized indole scaffold, often utilized as a late-stage intermediate in the synthesis of antiviral (e.g., Arbidol analogs) and antineoplastic agents. Its thermodynamic profile is governed by the interplay between the electron-withdrawing halogen substituents (Br at C5, Cl at C2) and the hydrogen-bond accepting acetyl moiety at C3.

Unlike simple indoles, this trisubstituted derivative exhibits significant lattice energy enhancement due to halogen bonding and dipole stacking. This guide provides the framework for establishing its thermodynamic baseline, essential for pre-formulation and process scaling.

Structural Thermodynamics (SAR Analysis)

In the absence of a public crystallographic database entry for this specific NCE (New Chemical Entity), we derive its expected properties from Structural-Activity Relationship (SAR) anchors.

Property	Predicted/Expected Value	Mechanistic Rationale
Melting Point ()	215°C – 245°C	The parent 3-acetylindole melts at ~183°C. The addition of 5-Br typically raises by 30-50°C due to molecular weight and polarizability. The 2-Cl substituent further rigidifies the lattice.
Enthalpy of Fusion ()	25 – 35 kJ/mol	High lattice energy driven by N-H...O=C hydrogen bonding networks, reinforced by halogen-halogen interactions.
LogP (Lipophilicity)	~3.8 – 4.2	Significantly more lipophilic than indole (LogP 2.14) due to the Br/Cl atoms masking the polar core.
pKa (Indole NH)	~14.5 (Calculated)	The electron-withdrawing nature of the C3-acetyl and halogens increases the acidity of the NH proton compared to unsubstituted indole (pKa 16.2), though it remains non-ionizable at physiological pH.

Part 2: Thermal Analysis Protocol (DSC & TGA)

The "Thermal Window" Challenge

A critical risk with 3-acetyl-5-bromo-2-chloroindole is the proximity of its melting point to its decomposition temperature (

). 3-acetylindoles are prone to deacylation or polymerization at high temperatures.

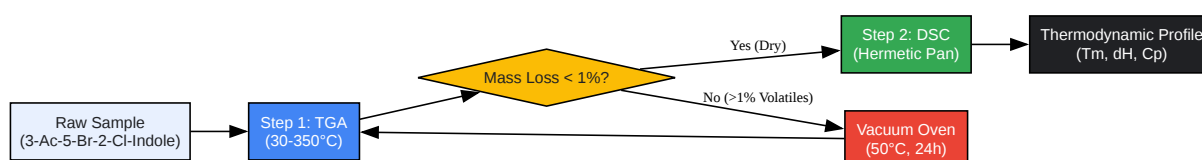
Protocol 1: Differential Scanning Calorimetry (DSC)

- Objective: Determine (Melting) and .
- Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
- Sample Preparation: 2–4 mg of dried powder in a hermetically sealed aluminum pan with a pinhole (to prevent pressure buildup from volatiles).
- Ramp Rate: 10°C/min from 40°C to 300°C.
- Acceptance Criteria: A sharp endotherm (peak width < 2°C) indicates high purity. A broad shoulder suggests polymorphic mixtures or synthesis impurities (e.g., des-chloro analogs).

Protocol 2: Thermogravimetric Analysis (TGA)

- Objective: Verify solvent content and identify .
- Critical Threshold: If mass loss > 1% occurs before the melting endotherm, the DSC data is invalid (solvated crystal).

Visualization: Thermal Characterization Logic



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Figure 1: Sequential thermal analysis workflow to ensure thermodynamic data validity.

Part 3: Solubility & Solution Thermodynamics

Solubility Profile

Due to the hydrophobic halogens, this compound exhibits "brick dust" properties—high crystallinity and low aqueous solubility.

Solvent System	Solubility Class	Thermodynamic Utility
DMSO	High (> 50 mg/mL)	Primary solvent for biological assays and stock solutions.
Methanol/Ethanol	Moderate (Sparingly Soluble)	Suitable for recrystallization (cooling crystallization).
Water (pH 7.4)	Negligible (< 1 µg/mL)	Requires solubilizers (e.g., cyclodextrins) for formulation.
Chloroform/DCM	High	Good for extraction, but avoid due to potential halogen exchange in forced conditions.

Gravimetric Solubility Determination SOP

Objective: Determine thermodynamic equilibrium solubility (

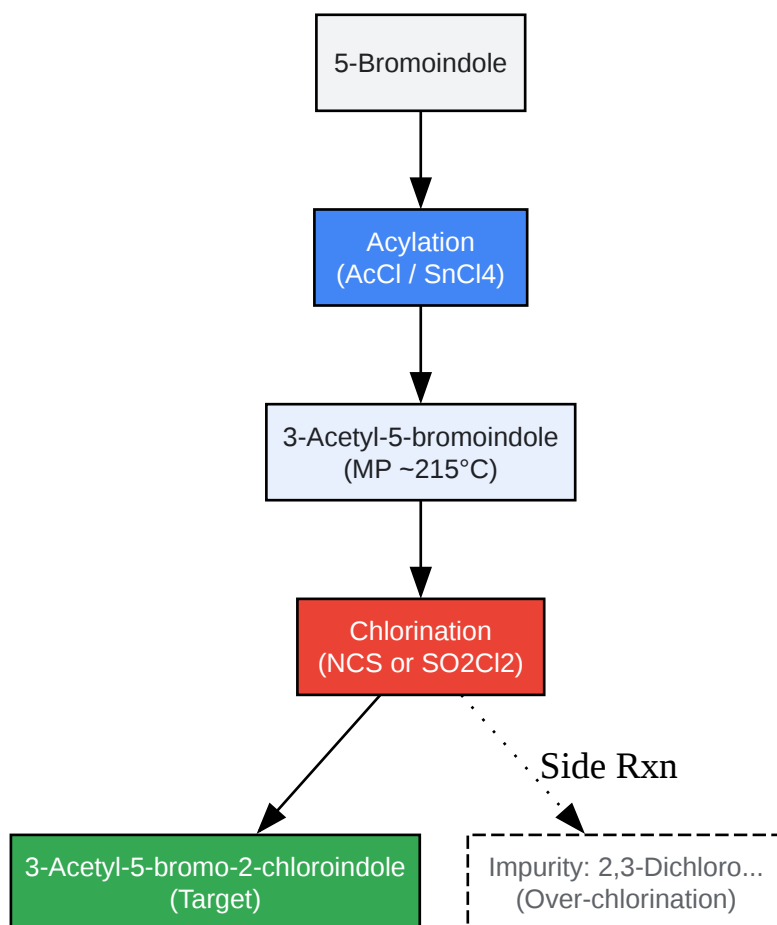
).

- Preparation: Add excess solid (~50 mg) to 2 mL solvent in a borosilicate vial.
- Equilibration: Shake at constant temperature ($25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$) for 24 hours.
- Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).
- Quantification:
 - Preferred: HPLC-UV (254 nm).
 - Alternative: Gravimetric (evaporate solvent and weigh residue – only for non-volatile solvents).

Part 4: Synthesis-Dependent Impurity Profile

Thermodynamic measurements are only as good as the sample purity. The synthesis of 3-acetyl-5-bromo-2-chloroindole often introduces specific impurities that depress the melting point.

- Precursor Carryover: 5-bromoindole (lowers significantly).
- Regioisomers: 3-acetyl-5-bromoindole (lacking the 2-Cl).
- Mechanism: The Vilsmeier-Haack acylation followed by halogenation must be monitored.



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Figure 2: Synthetic pathway highlighting critical steps where thermodynamic impurities originate.

Part 5: References

- Synthesis of 3-Acylindoles:
 - Title: Synthesis and Characterisation of 3-Acetylindole Derivatives.
 - Source: The Pharma Innovation Journal.
 - URL:[[Link](#)]
- Thermodynamic Data of Analogues (5-Bromoindole):
 - Title: An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives.
 - Source: Molecules (MDPI).
 - URL:[[Link](#)]
- General Thermodynamic Protocols:
 - Title: Standard Thermodynamic Properties of Chemical Substances.[1][2]
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